Diethyl Chlorothiophosphate-d10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

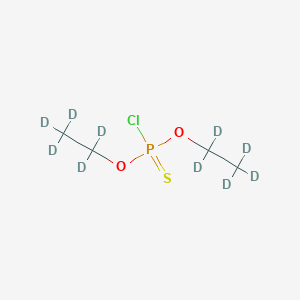

Diethyl Chlorothiophosphate-d10 is a deuterated analogue of Diethyl Chlorothiophosphate, which is used in various scientific and industrial applications. The compound has the molecular formula C4D10ClO2PS and a molecular weight of 198.67 g/mol. It is primarily used as a labeled compound in research to study metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

The specific biochemical pathways influenced by Diethyl Chlorothiophosphate-d10 are currently unknown. Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is purely speculative without further data.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

Biochemical Analysis

Biochemical Properties

It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol

Cellular Effects

Given its use in proteomics research , it may have potential impacts on protein synthesis and degradation, which could influence cell function, signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is recommended to store the compound at -20° C for optimal stability .

Preparation Methods

Diethyl Chlorothiophosphate-d10 is synthesized using phosphorus pentasulfide and absolute ethyl alcohol to form O,O-diethyl dithiophosphate. This intermediate is then reacted with chlorine gas to produce Diethyl Chlorothiophosphate. The deuterated version involves using deuterated ethyl alcohol (C2D5OD) instead of regular ethyl alcohol . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high purity and yield.

Chemical Reactions Analysis

Diethyl Chlorothiophosphate-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphorothioates.

Reduction: Reduction reactions can convert it into phosphorothioates with different oxidation states.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl Chlorothiophosphate-d10 is widely used in scientific research, particularly in:

Chemistry: It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: It is used to trace metabolic pathways in biological systems due to its stable isotope labeling.

Medicine: It helps in the development of organophosphorus insecticides and pharmaceuticals.

Industry: It is used in the synthesis of various organophosphorus compounds, including insecticides like Flupyrazofos and Chlorpyrifos.

Comparison with Similar Compounds

Diethyl Chlorothiophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and NMR spectroscopy. Similar compounds include:

Diethyl Chlorothiophosphate: The non-deuterated version used in similar applications but lacks the benefits of stable isotope labeling.

Diethyl Cyanophosphonate: Another organophosphorus compound used in similar research applications.

Diethyl Methylphosphonate: Used in the synthesis of various organophosphorus compounds.

These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in this compound.

Properties

IUPAC Name |

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJJJTCKNZYTEY-MWUKXHIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492339 |

Source

|

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287397-89-1 |

Source

|

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Diethyl Chlorothiophosphate-d10 synthesized in this study?

A1: The research aimed to develop a reliable method for quantifying insecticides like Coumaphos and Potasan using gas-liquid chromatography-mass spectrometry (GC-MS). This compound, a deuterated compound, was synthesized to serve as an internal standard for this analytical technique. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)

![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)

![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)

![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)